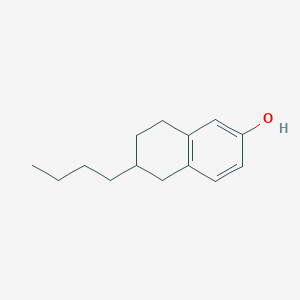
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound belonging to the class of tetralins It is characterized by a butyl group attached to the 6th position of a tetrahydronaphthalen-2-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-butyl-2-naphthol using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve the desired purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.
Major Products Formed
Oxidation: Ketones or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A similar compound with a hydroxyl group at the 2nd position.
6-Hydroxytetralin: Another tetralin derivative with a hydroxyl group at the 6th position.
6-Tetralinol: A tetralin derivative with a hydroxyl group at the 6th position.
Uniqueness
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of the butyl group at the 6th position, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
160809-14-3 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
6-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-11-5-6-13-10-14(15)8-7-12(13)9-11/h7-8,10-11,15H,2-6,9H2,1H3 |
Clave InChI |
LFJCYSIWRGCOLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC2=C(C1)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
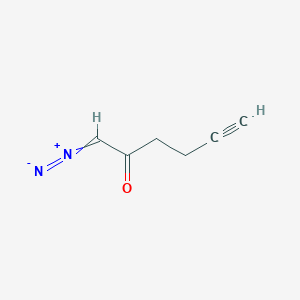
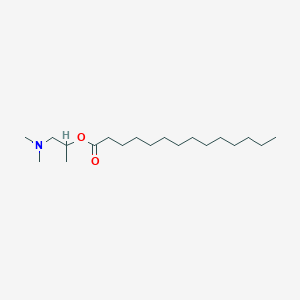
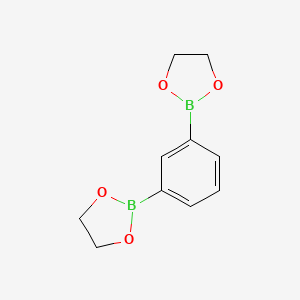
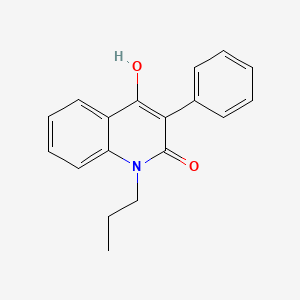
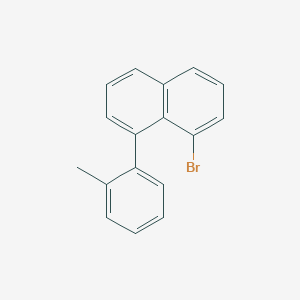

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
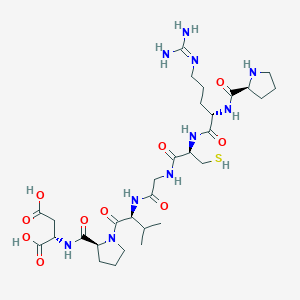
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
